molecular formula C10H18N2O2 B12950779 5-(Butan-2-yl)-5-propylimidazolidine-2,4-dione CAS No. 5467-68-5

5-(Butan-2-yl)-5-propylimidazolidine-2,4-dione

Cat. No.: B12950779
CAS No.: 5467-68-5
M. Wt: 198.26 g/mol
InChI Key: BPHSKCUTPDPMSB-UHFFFAOYSA-N
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Description

5-(sec-Butyl)-5-propylimidazolidine-2,4-dione is an organic compound that belongs to the class of imidazolidine-2,4-diones. This compound is characterized by the presence of a five-membered ring containing two nitrogen atoms and two carbonyl groups. The sec-butyl and propyl groups attached to the nitrogen atom at the 5-position provide unique structural and chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(sec-Butyl)-5-propylimidazolidine-2,4-dione typically involves the cyclization of appropriate precursors. One common method is the reaction of sec-butylamine and propylamine with glyoxal in the presence of a base. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the imidazolidine-2,4-dione ring.

Industrial Production Methods

Industrial production of 5-(sec-Butyl)-5-propylimidazolidine-2,4-dione may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(sec-Butyl)-5-propylimidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.

    Reduction: Reduction reactions can lead to the formation of imidazolidine derivatives with reduced carbonyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sec-butyl or propyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with additional oxygen-containing functional groups, while reduction may produce imidazolidine derivatives with hydroxyl groups.

Scientific Research Applications

5-(sec-Butyl)-5-propylimidazolidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for the treatment of various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(sec-Butyl)-5-propylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(sec-Butyl)-5-ethylimidazolidine-2,4-dione
  • 5-(sec-Butyl)-5-methylimidazolidine-2,4-dione
  • 5-(sec-Butyl)-5-isopropylimidazolidine-2,4-dione

Uniqueness

5-(sec-Butyl)-5-propylimidazolidine-2,4-dione is unique due to the presence of both sec-butyl and propyl groups at the 5-position. This specific substitution pattern imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

5467-68-5

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

5-butan-2-yl-5-propylimidazolidine-2,4-dione

InChI

InChI=1S/C10H18N2O2/c1-4-6-10(7(3)5-2)8(13)11-9(14)12-10/h7H,4-6H2,1-3H3,(H2,11,12,13,14)

InChI Key

BPHSKCUTPDPMSB-UHFFFAOYSA-N

Canonical SMILES

CCCC1(C(=O)NC(=O)N1)C(C)CC

Origin of Product

United States

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